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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B102729

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and materials science
research. This document is intended for researchers, scientists, and professionals in drug
development who require detailed spectroscopic information for this compound.

Chemical Structure and Properties

6-Fluoro-2-methyl-3-nitropyridine is a substituted pyridine with the molecular formula
CeHsFN202 and a molecular weight of 156.11 g/mol .[1] Its chemical structure is presented
below.

Figure 1. Chemical structure of 6-Fluoro-2-methyl-3-nitropyridine.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 6-Fluoro-2-
methyl-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 6-Fluoro-2-methyl-3-nitropyridine is not readily
available in the public domain, the following tables present predicted *H and *3C NMR chemical
shifts. These predictions are based on the analysis of its chemical structure and comparison
with similar substituted pyridine compounds.
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Table 1: Predicted *H NMR Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(5, ppm)
Hz)
~8.3 d ~8.0 1H H-4
~7.2 d ~8.0 1H H-5
~2.6 S - 3H -CHs
Table 2: Predicted 3C NMR Data
Chemical Shift (6, ppm) Assignment
~160 C-6
~150 C-2
~145 C-4
~135 C-3
~115 C-5
~25 -CHs

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum has been recorded for this compound.[1]
The characteristic absorption bands are detailed in the table below.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Weak Aliphatic C-H stretch (-CHs)
~1600-1580 Strong Aromatic C=C stretch
~1530-1500 Strong Asymmetric NOz2 stretch
~1450 Medium Aromatic C=C stretch
~1350-1330 Strong Symmetric NOz2 stretch
~1250-1200 Strong C-F stretch

~850-800 Strong C-H out-of-plane bend

Mass Spectrometry (MS)

Specific experimental mass spectrometry data is not publicly available. The predicted
molecular ion peak is presented below.

Table 4: Mass Spectrometry (MS) Data

mlz lon

156.03 [M]*

Experimental Protocols

The following sections describe standard experimental protocols for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring *H and 3C NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoro-2-methyl-3-nitropyridine
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.
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e Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse program.

o Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and 1024-4096 scans.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor
27 FT-IR.[1]

o Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid
sample directly onto the ATR crystal.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum over a range of 4000-400 cm~1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/12408185
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

A standard protocol for obtaining the mass spectrum is as follows:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the different spectroscopic techniques.
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Figure 2. General workflow for the spectroscopic analysis of 6-Fluoro-2-methyl-3-
nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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